molecular formula C19H20N4O B7700822 N-cyclohexyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine

N-cyclohexyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine

Cat. No.: B7700822
M. Wt: 320.4 g/mol
InChI Key: KHKFZCBOZVNEKS-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a cyclohexyl group and a phenyl-1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an amidoxime with a carboxylic acid derivative under dehydrating conditions, often using reagents such as carbonyl diimidazole (CDI) in toluene . The resulting oxadiazole intermediate can then be coupled with a pyridine derivative through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-cyclohexyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting the biological pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is unique due to the combination of the oxadiazole ring with the pyridine and cyclohexyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties.

Properties

IUPAC Name

N-cyclohexyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-3-8-14(9-4-1)17-22-19(24-23-17)16-12-7-13-20-18(16)21-15-10-5-2-6-11-15/h1,3-4,7-9,12-13,15H,2,5-6,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKFZCBOZVNEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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